molecular formula C20H28O B078753 Dehydroabietal CAS No. 13601-88-2

Dehydroabietal

Cat. No.: B078753
CAS No.: 13601-88-2
M. Wt: 284.4 g/mol
InChI Key: YCLCHPWRGSDZKL-SLFFLAALSA-N
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Description

Dehydroabietal is a naturally occurring diterpenoid resin acid, primarily found in the oleoresin of coniferous trees It belongs to the abietane-type diterpenoids, which are known for their tricyclic structure

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroabietal can be synthesized through the oxidation of abietic acid. The process typically involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled conditions. The reaction is carried out in an organic solvent, such as acetone or dichloromethane, at a specific temperature to ensure the selective oxidation of abietic acid to this compound.

Industrial Production Methods: In an industrial setting, this compound is often obtained as a by-product during the processing of pine resin. The resin is subjected to distillation and chemical treatments to isolate various diterpenoid acids, including this compound. The large-scale production involves optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dehydroabietal undergoes several types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to produce dehydroabietic acid. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reduction of this compound can yield dihydroabietal. This reaction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acetone at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Halogenation using bromine in dichloromethane.

Major Products:

    Oxidation: Dehydroabietic acid.

    Reduction: Dihydroabietal.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

    Chemistry: Dehydroabietal serves as a precursor for the synthesis of various bioactive compounds. Its unique structure makes it a valuable starting material for chemical modifications.

    Biology: this compound has been shown to possess antimicrobial and anti-inflammatory properties. It is being investigated for its potential use in developing new antibiotics and anti-inflammatory drugs.

    Medicine: Research has indicated that this compound and its derivatives exhibit anticancer activity. Studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis.

    Industry: this compound is used in the production of adhesives, varnishes, and coatings due to its resinous nature. It also finds applications in the synthesis of fragrances and flavoring agents.

Comparison with Similar Compounds

    Abietic Acid: A precursor to dehydroabietal, known for its use in the production of varnishes and adhesives.

    Dehydroabietic Acid: An oxidized form of this compound with potential anticancer and antimicrobial properties.

    Dihydroabietal: A reduced form of this compound, studied for its anti-inflammatory and antimicrobial activities.

Properties

IUPAC Name

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12-14,18H,5,7,9-11H2,1-4H3/t18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLCHPWRGSDZKL-SLFFLAALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880715
Record name 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13601-88-2
Record name Dehydroabietal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13601-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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